3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-
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Overview
Description
3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- is an organic compound with the molecular formula C11H11NO4 It is characterized by the presence of a butenone group and a hydroxy-substituted nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- typically involves the aldol condensation reaction between p-nitrobenzaldehyde and methyl vinyl ketone. The reaction is catalyzed by bases such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol to ensure the solubility of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
- 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-
- 3-Buten-2-one, 3-[hydroxy(2-nitrophenyl)methyl]-
- 3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-
- 3-Buten-2-one, 3-[hydroxy(5-hydroxy-2-nitrophenyl)methyl]-
Uniqueness
3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the hydroxy group on the phenyl ring allows for diverse chemical modifications and potential biological activities .
Properties
CAS No. |
203111-49-3 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-[hydroxy-(4-nitrophenyl)methyl]but-3-en-2-one |
InChI |
InChI=1S/C11H11NO4/c1-7(8(2)13)11(14)9-3-5-10(6-4-9)12(15)16/h3-6,11,14H,1H2,2H3 |
InChI Key |
MGLTVXYJTUVPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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